

Physicochemical properties of Sesamoside

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide on the Physicochemical Properties and Biological Activities of **Sesamoside**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesamoside, an iridoid glycoside primarily isolated from *Lamiophlomis rotata*, has garnered significant attention in the scientific community for its notable analgesic, anti-inflammatory, and anti-hypoxic properties. This technical guide provides a comprehensive overview of the physicochemical characteristics of **Sesamoside**, its biological activities, and the underlying molecular mechanisms. Detailed experimental protocols for its extraction, quantification, and biological evaluation are presented, along with visualizations of its key signaling pathways to facilitate a deeper understanding for researchers in drug discovery and development.

Physicochemical Properties of Sesamoside

The fundamental physicochemical properties of **Sesamoside** are summarized in the table below, providing a foundational dataset for research and development purposes. These properties have been compiled from various chemical databases and scientific literature.

Property	Value	Reference(s)
Molecular Formula	C ₁₇ H ₂₄ O ₁₂	[1]
Molecular Weight	420.37 g/mol	[1]
Exact Mass	420.12677620 Da	[1]
CAS Number	117479-87-5	[1]
IUPAC Name	methyl (1S,2R,4S,5R,6R,10S)-5,6- dihydroxy-2-methyl-10- [(2S,3R,4S,5S,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxy- 3,9-dioxatricyclo[4.4.0.0 ^{2,4}]dec- 7-ene-7-carboxylate	[1]
Synonyms	Sesamoside, Q2S45L3ZVB, ChEMBL2048637	[1]
Solubility	Soluble in DMSO (84 mg/mL) and Methanol.[2]	
Purity	Commercially available with purity >98% (HPLC)	[3]
Botanical Source	Lamiophlomis rotata, Phlomis mongolica	[1][3]

Spectral Data

The structural elucidation of **Sesamoside** is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR data for **Sesamoside** has been reported, providing key insights into its carbon skeleton. The chemical shifts are indicative of the iridoid glycoside structure.

- ^{13}C NMR (in CD_3OD): Chemical shifts have been cataloged in spectral databases.[4]

While specific ^1H NMR data is not detailed here, the general approach involves analyzing the chemical shifts, coupling constants, and signal multiplicities to assign protons to the molecular structure, a standard procedure for compounds of this class.[5][6]

2.2. Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of **Sesamoside**. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula.[1][7]

2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **Sesamoside**, such as hydroxyl ($-\text{OH}$), carbonyl ($\text{C}=\text{O}$), and ether ($\text{C}-\text{O}-\text{C}$) groups, which are characteristic of its iridoid glycoside structure.[8][9]

Biological Activities and Mechanisms of Action

Sesamoside exhibits a range of pharmacological effects, primarily centered around its anti-inflammatory and anti-hypoxic activities.

3.1. Anti-inflammatory and Analgesic Effects

Sesamoside has demonstrated significant anti-inflammatory and analgesic properties in animal studies. It has been shown to reduce the production of pro-inflammatory cytokines such as $\text{TNF-}\alpha$, IL-6, and IL-1 β . [10] The mechanism underlying these effects involves the inhibition of key inflammatory signaling pathways.

3.2. Anti-hypoxic Effects

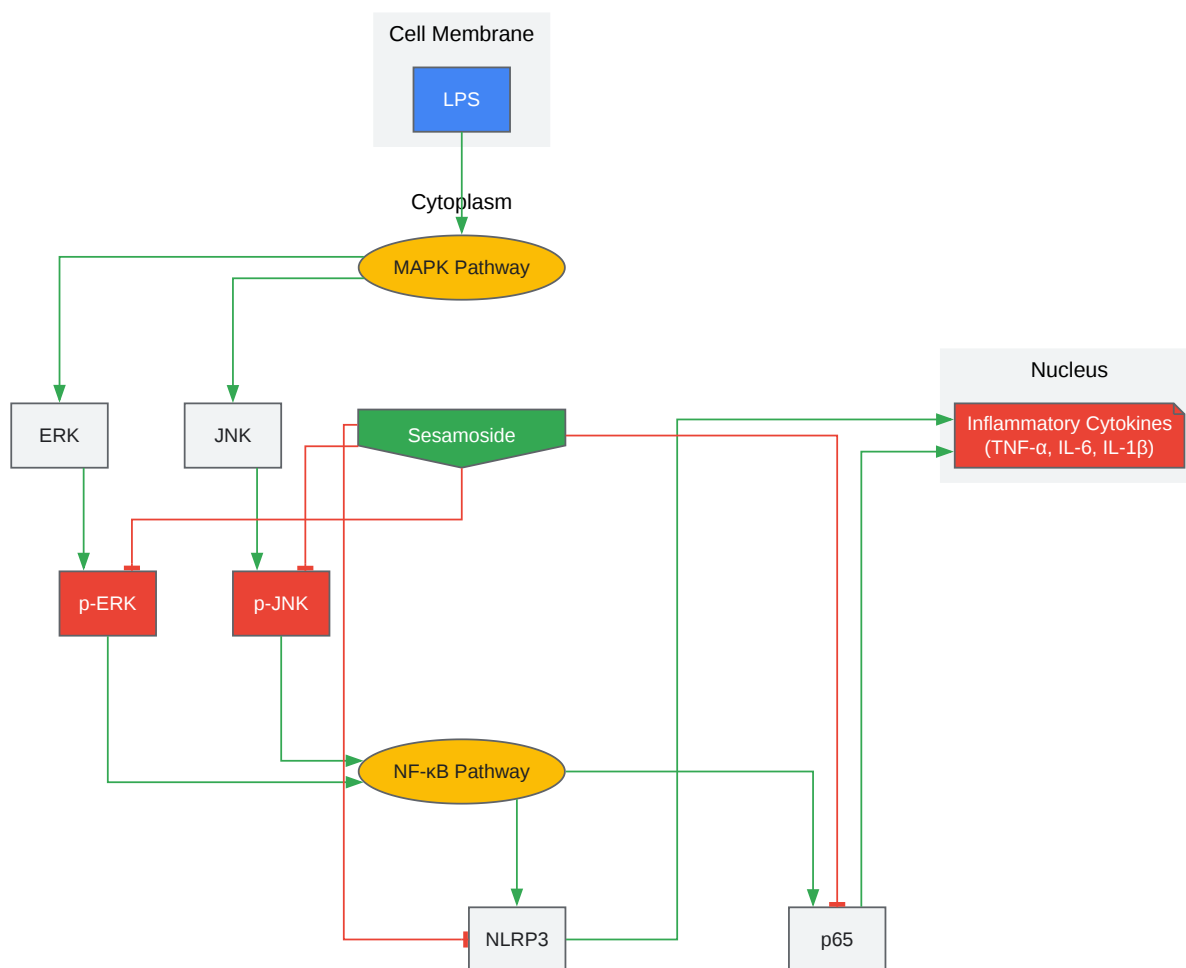
Recent studies using network pharmacology have elucidated the anti-hypoxic mechanism of **Sesamoside**. It is suggested that **Sesamoside** exerts its anti-hypoxic effects by mitigating excessive immune responses and inhibiting the activation of inflammatory factors.[11] A crucial target in this mechanism is Aldo-Keto Reductase Family 1 Member B1 (AKR1B1), which plays a role in regulating oxidative stress and inflammation.[11][12]

Signaling Pathways

Sesamoside modulates specific signaling pathways to exert its biological effects. The primary pathways identified are the NF- κ B/MAPK and the AKR1B1-related pathways.

4.1. Inhibition of the NF- κ B/MAPK Signaling Pathway

Sesamoside has been shown to inhibit the lipopolysaccharide (LPS)-induced phosphorylation of ERK and JNK, which are key components of the MAPK pathway.[\[10\]](#) This, in turn, downregulates the expression of NLRP3 and the p65 subunit of NF- κ B, leading to a reduction in the systemic inflammatory response.[\[10\]](#)

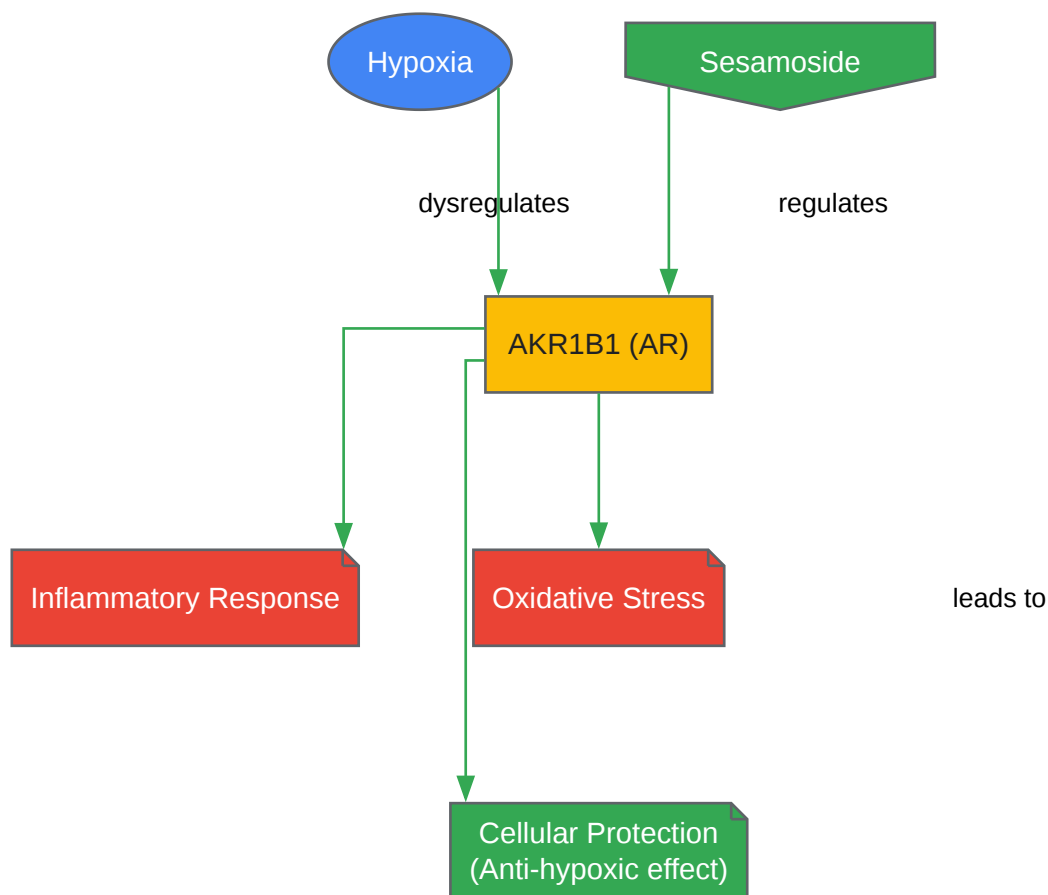


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Caption: **Sesamaside** inhibits the NF-κB/MAPK signaling pathway.

4.2. Modulation of the AKR1B1 Pathway in Hypoxia

Network pharmacology studies have identified AKR1B1 as a key target of **Sesamoside** in its response to hypoxia. **Sesamoside** is believed to exert its anti-hypoxic effects by regulating AKR1B1, which is involved in glucose metabolism, oxidative stress, and inflammation.[11]



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Caption: **Sesamoside**'s anti-hypoxic effect via AKR1B1 regulation.

Experimental Protocols

5.1. Extraction and Isolation of **Sesamoside** from *Lamiophlomis rotata*

A common method for the extraction and isolation of iridoid glycosides, including **Sesamoside**, from *Lamiophlomis rotata* involves the following steps:

- Extraction: The plant material is refluxed with 70% ethanol. The solvent is then removed under reduced pressure.[13]

- Purification: The resulting residue is adsorbed and purified using polyamide resin chromatography. The 85% ethanolic elution is collected.[13]
- Further Separation: A rapid chromatographic method using a methanol-water gradient elution can be employed to separate the iridoid glycosides.[7] The fractions containing **Sesamoside** are collected and dried.



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Caption: Workflow for the extraction and isolation of **Sesamoside**.

5.2. Quantification of **Sesamoside** by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of **Sesamoside**.

- System: HPLC combined with a Photodiode Array (PDA) and Mass Spectrometry (MS) detector.[7]
- Column: A reversed-phase C18 column is typically used.
- Mobile Phase: A gradient elution with methanol and water is effective for separation.[7]
- Detection: The eluent is monitored by PDA and MS for identification and quantification.[7]

5.3. In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)

- Cell Culture: RAW 264.7 macrophages are seeded in 96-well plates.
- Treatment: Cells are pre-treated with varying concentrations of **Sesamoside** for a specified period (e.g., 2 hours).
- Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS).

- Analysis: The production of inflammatory mediators (e.g., nitric oxide, TNF- α , IL-6) in the cell culture supernatant is measured using appropriate assay kits (e.g., Griess reagent for NO, ELISA kits for cytokines).[14][15]

5.4. In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)

- Animal Model: Wistar rats are commonly used.
- Grouping: Animals are divided into control, standard drug (e.g., Indomethacin), and **Sesamoside**-treated groups.[16]
- Administration: **Sesamoside** is administered orally at different doses.
- Induction of Edema: Carrageenan is injected into the subplantar region of the rat's hind paw. [16]
- Measurement: The paw volume is measured at different time intervals after carrageenan injection to determine the percentage of edema inhibition.[16]

Conclusion

Sesamoside is a promising natural product with well-defined physicochemical properties and significant therapeutic potential, particularly in the realms of inflammation and hypoxia-related conditions. Its mechanism of action, involving the modulation of the NF- κ B/MAPK and AKR1B1 signaling pathways, provides a solid basis for further preclinical and clinical investigations. The detailed methodologies presented in this guide are intended to support and streamline future research efforts aimed at harnessing the full therapeutic potential of **Sesamoside**.

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- To cite this document: BenchChem. [Physicochemical properties of Sesamoside]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b037891#physicochemical-properties-of-sesamoside]

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